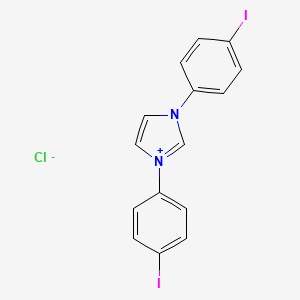
Ethyl 4-methoxy-3,5-dimethylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxy-3,5-dimethylpicolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group, a methoxy group, and two methyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-3,5-dimethylpicolinate typically involves the esterification of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Ethyl 4-methoxy-3,5-dimethylpicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 4-methoxy-3,5-dimethylpyridine-2-ethanol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-methoxy-3,5-dimethylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Ethyl 4-methoxy-3,5-dimethylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 4-methoxy-3,5-dimethylpicolinate can be compared with other similar compounds such as:
Ethyl 4-chloro-3,5-dimethylpicolinate: Similar structure but with a chloro group instead of a methoxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical properties, making it more reactive in certain types of reactions compared to its chloro or methyl counterparts. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-5-15-11(13)9-8(3)10(14-4)7(2)6-12-9/h6H,5H2,1-4H3 |
InChIキー |
NOMWPLLTOGAEMH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C(C(=C1C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


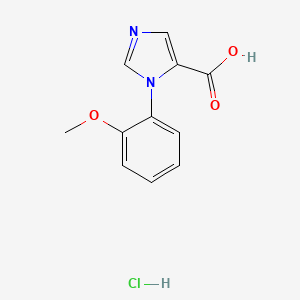
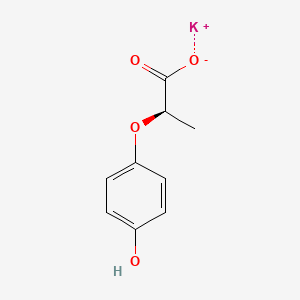
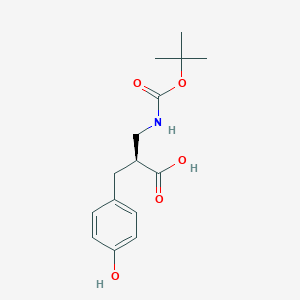
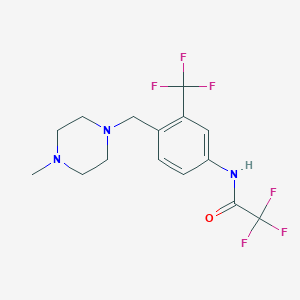
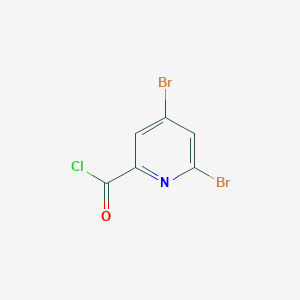
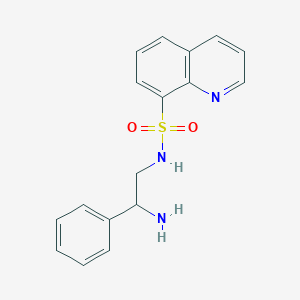
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)
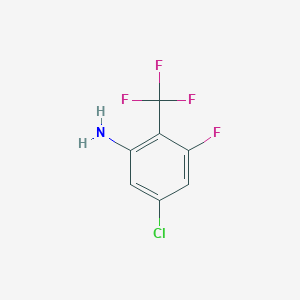

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
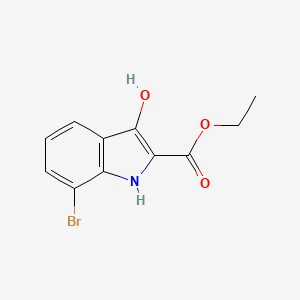
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)

